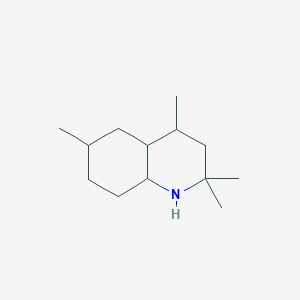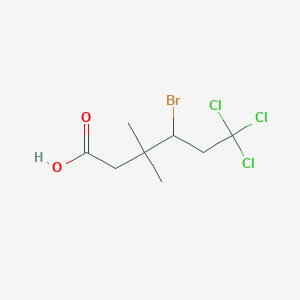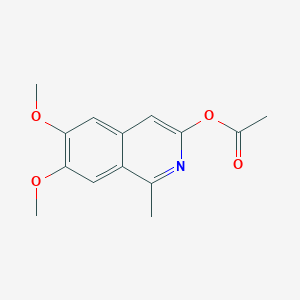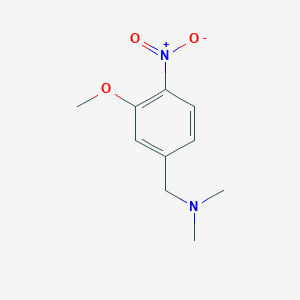
2-(isobutylmethylamino)-6-methylisonicotinic acid
Übersicht
Beschreibung
2-(isobutylmethylamino)-6-methylisonicotinic acid is a chemical compound with a unique structure that includes an isobutyl-methyl-amino group and a methyl-isonicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isobutylmethylamino)-6-methylisonicotinic acid typically involves the reaction of isonicotinic acid derivatives with isobutyl-methyl-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(isobutylmethylamino)-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(isobutylmethylamino)-6-methylisonicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(isobutylmethylamino)-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Isobutyl-methyl-amino)-1-phenylethanol
- 2-(Isopropyl-methyl-amino)-1-phenylethanol
- 2-(Methyl-propyl-amino)-1-phenylethanol
- 2-(Ethyl-methyl-amino)-1-phenylethanol
Uniqueness
2-(isobutylmethylamino)-6-methylisonicotinic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-methyl-6-[methyl(2-methylpropyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-14(4)11-6-10(12(15)16)5-9(3)13-11/h5-6,8H,7H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
FHNVZKIMVQDAPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)N(C)CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Imidazo[5,1-b]thiazol-7-yl)ethanone](/img/structure/B8628209.png)
![5-chloro-6-[(1-cyclopropylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B8628210.png)
![7-[(tert-butylamino)methyl]-6-chloro-2,3-dihydrochromen-4-one](/img/structure/B8628215.png)


![1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]piperazine](/img/structure/B8628229.png)



![2,2',2'',2'''-[Methanediylbis(benzene-4,1-diylnitrilo)]tetraethanol](/img/structure/B8628268.png)
![methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate](/img/structure/B8628274.png)



